molecular formula C31H27N3O3S B2513370 N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115525-93-3

N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2513370
CAS RN: 1115525-93-3
M. Wt: 521.64
InChI Key: VKETXUZYRDPZTC-UHFFFAOYSA-N
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Description

N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H27N3O3S and its molecular weight is 521.64. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Study N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide and similar compounds have been synthesized and studied for their antimicrobial properties. For instance, Patel and Patel (2010) synthesized related fluoroquinolone-based 4-thiazolidinones with antimicrobial activities (Patel & Patel, 2010).

Regioselectivity in Chemical Reactions Research by Batalha et al. (2019) on the regioselectivity of N-ethylation reactions of similar compounds reveals insights into the chemical behavior and potential applications in medicinal chemistry (Batalha et al., 2019).

Synthesis of Heterocyclic Compounds The synthesis of novel heterocyclic compounds derived from similar quinazoline structures has been explored for potential anti-inflammatory and analgesic activities, as demonstrated by Abu‐Hashem et al. (2020) (Abu‐Hashem et al., 2020).

Antimicrobial Activity Desai, Dodiya, and Shihora (2011) synthesized compounds with a similar structure, which were then screened for their in vitro antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Desai, Dodiya, & Shihora, 2011).

Cyclisation and Formation of Novel Compounds Collington, Hey, and Rees (1968) researched the cyclisation processes involving similar compounds, leading to the formation of new chemical structures with potential applications in pharmaceutical chemistry (Collington, Hey, & Rees, 1968).

Hydrolytic Opening of the Quinazoline Ring Shemchuk et al. (2010) studied the hydrolytic opening of the quinazoline ring in related compounds, a reaction that can lead to the creation of new chemical entities with various applications (Shemchuk et al., 2010).

Synthesis and Bioactivity The synthesis and antimicrobial activity of novel benzo[d]isothiazol-3(2H)-ones, including similar compounds, have been studied, indicating potential applications in developing new antimicrobial agents (Wang et al., 2012).

Bioisosteric Replacements and Analgesic Properties Ukrainets, Mospanova, and Davidenko (2016) explored bioisosteric replacements in similar compounds, enhancing their analgesic properties and indicating potential in pain management (Ukrainets, Mospanova, & Davidenko, 2016).

properties

IUPAC Name

N-benzyl-2-benzylsulfanyl-3-(3-methoxyphenyl)-N-methyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O3S/c1-33(20-22-10-5-3-6-11-22)29(35)24-16-17-27-28(18-24)32-31(38-21-23-12-7-4-8-13-23)34(30(27)36)25-14-9-15-26(19-25)37-2/h3-19H,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKETXUZYRDPZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(benzylthio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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